molecular formula C15H20N6 B6449001 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine CAS No. 2549028-56-8

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine

カタログ番号: B6449001
CAS番号: 2549028-56-8
分子量: 284.36 g/mol
InChIキー: XTMOVMDNKMEIEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a hybrid structure combining an azetidine ring (a four-membered nitrogen-containing heterocycle) with a fused [1,2,4]triazolo[4,3-b]pyridazine core and an octahydrocyclopenta[c]pyrrole moiety. The triazolo-pyridazine system is a nitrogen-rich bicyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation .

特性

IUPAC Name

6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-2-11-6-19(7-12(11)3-1)13-8-20(9-13)15-5-4-14-17-16-10-21(14)18-15/h4-5,10-13H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMOVMDNKMEIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Medicinal Chemistry

The structural characteristics of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine suggest potential applications in drug design:

  • Anticancer Activity : Compounds with similar structures have shown promise in anticancer research. The presence of the azetidine ring can enhance the interaction with biological targets involved in cancer proliferation pathways.
  • Neurological Disorders : The octahydrocyclopenta[c]pyrrole component may confer neuroprotective effects, making this compound a candidate for treating conditions such as Alzheimer's or Parkinson's disease. Research into NMDA receptor modulation indicates potential applications in managing neurodegenerative diseases .

Pharmacological Studies

Pharmacological profiling is essential for understanding the therapeutic potential of this compound:

  • Receptor Interaction Studies : Techniques such as surface plasmon resonance and molecular docking simulations can elucidate the binding affinities of this compound to various receptors. Preliminary studies suggest it may interact with NMDA receptors, which are critical in synaptic plasticity and memory function .
  • Toxicology Assessments : Evaluating the safety profile through toxicological studies is crucial. Initial assessments indicate that compounds with similar structures can exhibit varying degrees of toxicity, necessitating thorough investigation .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Analogues

a) 3-Methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine
  • Key Differences :
    • Replaces the azetidine ring with a methyl group.
    • Features an octahydropyrrolo[3,4-c]pyrrole instead of octahydrocyclopenta[c]pyrrole.
  • Properties :
    • Molecular weight: 244.30 (C₁₂H₁₆N₆).
    • Smiles: Cc1nnc2ccc(N3CC4CNCC4C3)nn12 .
b) E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid
  • Key Differences: Substitutes the azetidine with a propenoic acid-benzoylamino chain. Includes a pyrazole ring.
  • Properties :
    • Melting point: 253–255°C (vs. undetermined for the target compound).
    • Structural rigidity from the pyrazole may enhance thermal stability .
  • Implications : The carboxylic acid group in E-4b improves water solubility but may limit blood-brain barrier penetration compared to the azetidine-containing target compound.
c) Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
  • Key Differences :
    • Replaces the azetidine and octahydrocyclopenta[c]pyrrole with a phenyl-acetamide chain.
  • Applications :
    • Used in Lin28 protein inhibition assays at 80 µM concentrations .
  • Implications : The phenyl-acetamide substituent likely enhances cell permeability but reduces selectivity due to fewer hydrogen-bonding motifs.

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Applications
Target Compound C₁₇H₂₃N₇ 325.42 Azetidine, octahydrocyclopenta[c]pyrrole N/A Kinase inhibition (hypothesized)
3-Methyl-6-{octahydropyrrolo... (CAS 2548993-47-9) C₁₂H₁₆N₆ 244.30 Methyl, pyrrolo-pyrrole N/A Undisclosed
E-4b C₂₀H₁₇N₇O₃ 403.40 Pyrazole, propenoic acid 253–255 Antimicrobial research
Lin28-1632 C₁₅H₁₆N₆O 296.33 Phenyl-acetamide N/A Lin28 protein inhibition

準備方法

Amide Bond Formation

The octahydrocyclopenta[c]pyrrole amine (I) is coupled to the azetidine-triazolopyridazine fragment via carbodiimide-mediated amidation :

  • Reagents: EDCI, HOBt, DIPEA in DMF.

  • Conditions: 0°C to 25°C, 12–18 hours.

  • Yield: 70–80% after HPLC purification.

Reductive Amination

For secondary amine linkages, NaBH₃CN-mediated reductive amination is employed:

  • Substrates: Azetidine aldehyde (6) and octahydrocyclopenta[c]pyrrole amine (I).

  • Yield: 60–70%.

Optimization Challenges and Solutions

  • Regioselectivity in Triazole Formation:

    • Use of electron-withdrawing groups (e.g., -CN) on pyridazine directs cyclization to the desired position.

  • Steric Hindrance in Azetidine Coupling:

    • Bulky bases (e.g., DIPEA) improve reaction efficiency by deprotonating hindered amines.

  • Purification of Polar Intermediates:

    • Reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting species.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CuAACHigh regioselectivityRequires toxic azides60–75%
MitsunobuMild conditionsCostly reagents50–65%
Reductive AminationScalableRequires anhydrous conditions60–70%

Q & A

Basic: What established synthetic routes are available for this compound, and what key reaction conditions are critical for success?

The synthesis typically involves multi-step processes, such as cyclization of triazole and pyridazine precursors with azetidine intermediates. Key steps include:

  • Cyclocondensation : Using dehydrating agents (e.g., POCl₃) under reflux to form the triazolo-pyridazine core .
  • Azetidine Functionalization : Coupling via nucleophilic substitution or cross-coupling reactions, requiring anhydrous conditions and inert atmospheres to stabilize reactive intermediates .
  • Purification : Column chromatography with gradients of polar/non-polar solvents to isolate the product .

Basic: Which spectroscopic techniques are prioritized for structural validation, and what diagnostic markers are essential?

  • 1H/13C NMR : Focus on resolving azetidine protons (δ 3.5–4.5 ppm) and triazolo-pyridazine aromatic signals (δ 7.5–9.0 ppm). Splitting patterns confirm stereochemistry of the octahydrocyclopenta[c]pyrrole moiety .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values to confirm molecular formula .
  • IR Spectroscopy : Identify carbonyl stretches (if present) and heterocyclic ring vibrations (e.g., triazole C=N at ~1600 cm⁻¹) .

Advanced: How can multi-step synthesis pathways be optimized using statistical experimental design?

Employ Design of Experiments (DoE) to minimize trials while maximizing yield:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., excess reagent ratios improve cyclization efficiency but may complicate purification) .
  • Case Study : A 2024 study reduced synthesis steps from 7 to 4 using fractional factorial design, achieving 85% yield .

Advanced: What computational strategies predict reaction pathways for novel derivatives?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and identify low-energy pathways for triazolo-pyridazine formation .
  • Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts for azetidine coupling .
  • Example : ICReDD’s hybrid approach reduced optimization time by 60% via feedback loops between simulations and lab experiments .

Advanced: How should researchers resolve conflicting spectral data during structural validation?

  • Contradiction Example : Discrepancies in NMR integration ratios may arise from rotamers or impurities. Solutions include:
    • Variable Temperature NMR : Suppress dynamic effects (e.g., azetidine ring puckering) to clarify splitting patterns .
    • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through coupling correlations .
    • Alternative Ionization Methods (ESI vs. MALDI) : Cross-validate mass spectra to rule out adduct interference .

Advanced: What methodologies enable systematic SAR studies for triazolo-pyridazine derivatives?

  • Substituent Variation : Modify the azetidine or cyclopenta[c]pyrrole groups to assess impacts on bioactivity (e.g., logP, hydrogen bonding).
  • Table: Key Structural Modifications and Observed Effects
Substituent PositionModificationBiological Impact (Example)Source
Triazolo C-3Methyl vs. phenylEnhanced kinase inhibition (IC₅₀↓)
Pyridazine C-6Electron-withdrawingImproved solubility (logP↓)
Azetidine N-1Bulky groupsReduced metabolic clearance
  • In Silico Docking : Map binding poses with target proteins (e.g., kinases) to rationalize activity trends .

Advanced: How can researchers address low yields in azetidine coupling reactions?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig couplings, optimizing ligand-metal ratios .
  • Solvent Effects : Use DMF or THF to stabilize intermediates; avoid protic solvents that quench reactive species .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity .

Advanced: What safety protocols are critical for handling reactive intermediates during synthesis?

  • PPE : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
  • Engineering Controls : Use fume hoods with ≥100 fpm airflow for steps involving volatile reagents (e.g., POCl₃) .
  • Waste Management : Quench residual reagents with ice-cold NaHCO₃ before disposal .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。